molecular formula C16H15NO4S4 B2879840 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-48-4

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

Cat. No. B2879840
CAS RN: 896348-48-4
M. Wt: 413.54
InChI Key: XXWZXPXHFXLSPV-UHFFFAOYSA-N
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Description

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, also known as TAK-679, is a bioactive compound. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .


Molecular Structure Analysis

The molecular structure of N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide consists of a total of 36 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 4 Sulfur atoms . The molecule contains 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives are known to be effective corrosion inhibitors . They can form a protective layer on metals, preventing the metal surface from reacting with environmental factors that cause corrosion . This application is particularly valuable in industrial chemistry where long-term preservation of metal integrity is crucial.

Organic Semiconductor Development

The thiophene ring system plays a significant role in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) , which are essential components in modern electronic devices .

Pharmacological Properties

Compounds with thiophene rings exhibit a wide range of pharmacological properties . They have been studied for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents. For instance, suprofen, which has a 2-substituted thiophene framework, is a known nonsteroidal anti-inflammatory drug .

Fungicidal Activity

Thiophene derivatives have shown promise as fungicides . Research indicates that certain thiophene-based compounds have excellent fungicidal activities, outperforming some commercial fungicides. This makes them significant lead compounds for further development in protecting crops against fungal pathogens .

Urease Inhibition

In the search for new urease inhibitors, thiophene derivatives have been identified as potent candidates. These compounds can inhibit the enzyme urease, which is involved in the pathogenesis of several diseases, including gastric infections caused by Helicobacter pylori .

Synthesis of Heterocyclic Compounds

Thiophene derivatives are pivotal in the synthesis of various heterocyclic compounds. They serve as key intermediates in reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating a diverse array of biologically active molecules .

properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S4/c18-24(19,16-9-5-11-23-16)15(14-8-4-10-22-14)12-17-25(20,21)13-6-2-1-3-7-13/h1-11,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWZXPXHFXLSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide

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